molecular formula C11H9Br B105000 1-Bromo-2-methylnaphthalene CAS No. 2586-62-1

1-Bromo-2-methylnaphthalene

Cat. No.: B105000
CAS No.: 2586-62-1
M. Wt: 221.09 g/mol
InChI Key: CMIMBQIBIZZZHQ-UHFFFAOYSA-N
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Description

Dynamic phosphorescence quenching of 1-bromo-2-methylnaphthalene without deoxygenation has been used for selective sensing of Cu(II) at ngml-1 levels. It undergoes asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst to form non-racemic 2,2′ -dimethyl-1,1′ -binaphthyl.

Scientific Research Applications

Synthesis Applications

  • Synthesis of 1-Methoxy-2-methylnaphthalene : 1-Bromo-2-methylnaphthalene serves as an intermediate in the synthesis of 1-Methoxy-2-methylnaphthalene, a process catalyzed by CuI and sodium methoxide, achieving an overall yield of 87.4% (Wang Hai-yang, 2009).

Chemical Reaction Studies

  • Diels-Alder Reaction in Organic Synthesis : this compound is produced through the Diels-Alder reaction involving 2-methylfuran and 3-bromobenzyne (E. O. Onyango et al., 2015).

  • Stereochemistry in Cycloaddition Reactions : The compound's derivatives demonstrate π-facial selectivity of stereoelectronic origin when reacting with singlet oxygen (W. Adam & M. Prein, 1994).

Material Science

  • Fluorescent Tracer for IC Engine Applications : 1-Methylnaphthalene, a related compound, is used as a laser-induced fluorescence tracer for imaging in internal combustion engines (Peter Fendt et al., 2020).

Catalysis and Chemical Processes

  • High-Conversion Hydrogenation : The hydrogenation of 1-methylnaphthalene, a similar compound, results in high yields of methyldecalins, indicating potential applications in catalysis (B. Demirel & W. Wiser, 1996).

  • Selective Sensing of Cu(II) : this compound can be used for the selective recognition of Cu(II) at ng ml(-1) levels, utilizing phosphorescence quenching in sodium deoxycholate (Yu Wang et al., 2005).

Photochemical Studies

  • Photobromination for High-Softening-Point Pitches : Photobromination of 1-methylnaphthalene, using bromine, results in high-quality carbonaceous isotropic pitches, highlighting its potential in material science (Chuanzhang Ge et al., 2015).

Fuel and Combustion Research

  • Oxidation in Jet Stirred Reactors : Studies on the oxidation of 1-methylnaphthalene provide insights into the kinetics of combustion, relevant for fuel research (K. Mati et al., 2007).

  • Pyrolysis in Batch Reactors : The thermal decomposition of 1-methylnaphthalene in batch reactors offers valuable information on the behavior of similar compounds under heat (J. Leininger et al., 2006).

Safety and Hazards

1-Bromo-2-methylnaphthalene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It has been observed that it can undergo asymmetric cross-coupling reactions with Grignard reagents in the presence of a nickel catalyst . This suggests that it may interact with enzymes or proteins that can catalyze similar reactions.

Molecular Mechanism

It has been shown to undergo dynamic phosphorescence quenching without deoxygenation, which has been used for selective sensing of Cu (II) at ngml -1 levels . This suggests that it may interact with biomolecules in a way that influences their fluorescence properties.

Properties

IUPAC Name

1-bromo-2-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIMBQIBIZZZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180508
Record name 1-Bromo-2-methylnaphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2586-62-1
Record name 1-Bromo-2-methylnaphthalene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methylnaphthalene
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Record name 1-Bromo-2-methylnaphthalene
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Record name 1-Bromo-2-methylnaphthalene
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Record name 1-bromo-2-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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